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Executive Summary
SAHM1 is a rationally designed, cell-permeable, hydrocarbon-stapled alpha-helical peptide that

potently and specifically inhibits the Notch signaling pathway. By mimicking a key alpha-helical

region of the Mastermind-like 1 (MAML1) protein, SAHM1 disrupts the formation of the

canonical Notch transcriptional activation complex, comprising the intracellular domain of Notch

(ICN), CSL (CBF1/RBP-Jκ), and MAML1. This targeted disruption of a critical protein-protein

interface has demonstrated significant therapeutic potential in preclinical models of Notch-

driven malignancies, such as T-cell acute lymphoblastic leukemia (T-ALL), and inflammatory

conditions like allergic asthma. This technical guide provides a comprehensive overview of the

discovery, mechanism of action, and preclinical development of SAHM1, including key

quantitative data, detailed experimental protocols, and a visualization of its mechanism.

Introduction: Targeting the "Undruggable" Notch
Pathway
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The Notch signaling pathway is a highly conserved cellular communication system crucial for

normal development, tissue homeostasis, and cell fate determination. Aberrant Notch signaling

is a key driver in various diseases, including a significant subset of T-cell acute lymphoblastic

leukemias (T-ALL) and has been implicated in inflammatory diseases.[1] The core of canonical

Notch signaling involves the assembly of a transcriptional activation complex in the nucleus,

where the intracellular domain of the Notch receptor (ICN) binds to the DNA-binding protein

CSL, which in turn recruits the coactivator MAML1 to initiate the transcription of Notch target

genes.[2]

The expansive and relatively featureless protein-protein interaction (PPI) surface between ICN,

CSL, and MAML1 has traditionally been considered an "undruggable" target for small

molecules. The development of SAHM1 (Stapled Alpha-Helical peptide derived from MAML1)

represents a significant advancement in targeting such challenging PPIs. SAHM1 is a

synthetic, cell-permeable peptide that is locked into its bioactive alpha-helical conformation

through a hydrocarbon "staple". This conformational constraint enhances peptide stability, cell

permeability, and target affinity.[3]

Discovery and Rational Design of SAHM1
The development of SAHM1 was born out of a strategic approach to inhibit the Notch

transcriptional complex. The discovery team, led by Moellering et al., hypothesized that a

stabilized alpha-helical peptide mimicking the MAML1 binding domain for the ICN-CSL complex

could act as a potent competitive inhibitor.[4]

The design of SAHM1 involved the following key steps:

Identification of the Target Interface: Structural studies of the Notch activation complex

revealed a conserved alpha-helical region within MAML1 that nestles into a groove formed

by the ICN-CSL heterodimer. This helical domain of MAML1 was identified as the critical

motif for inhibition.

Peptide Scaffolding and Stapling: A peptide sequence derived from this MAML1 helical

domain was synthesized. To enforce an alpha-helical conformation and enhance its drug-like

properties, the peptide was "stapled" using all-hydrocarbon stapling. This technique involves

replacing two amino acids with non-natural amino acids containing olefinic side chains,

which are then covalently linked through a ruthenium-catalyzed ring-closing metathesis.[5]
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Optimization for Cell Permeability and Potency: The staple's position and the peptide

sequence were optimized to ensure high-affinity binding to the ICN-CSL complex and

efficient penetration of the cell membrane.

The resulting molecule, SAHM1, demonstrated the ability to directly engage the ICN-CSL

complex and prevent the recruitment of MAML1, thereby shutting down Notch-dependent gene

transcription.[4]

Mechanism of Action
SAHM1 functions as a direct antagonist of the Notch transcriptional activation complex. Its

mechanism can be broken down into the following steps:

Cellular Entry: Due to its stabilized alpha-helical structure and optimized physicochemical

properties, SAHM1 can traverse the cell membrane and enter the cytoplasm and nucleus.

Competitive Binding: In the nucleus, SAHM1 competitively binds to the MAML1-binding

groove on the ICN-CSL complex.

Disruption of Complex Formation: By occupying this binding site, SAHM1 physically prevents

the endogenous MAML1 protein from associating with the ICN-CSL complex.

Inhibition of Transcription: Without the recruitment of the MAML1 co-activator, the Notch

transcriptional complex cannot be fully assembled, leading to the suppression of Notch

target gene expression, such as HES1, MYC, and DTX1.[1]

The following diagram illustrates the signaling pathway and the mechanism of SAHM1
inhibition:
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Caption: The canonical Notch signaling pathway and the inhibitory mechanism of SAHM1.

Quantitative Data Summary
The preclinical efficacy of SAHM1 has been evaluated in various in vitro and in vivo models.

The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of SAHM1 in T-ALL Cell Lines
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Cell Line
SAHM1
Concentration

Effect Reference

KOPT-K1 20 µM

Decreased mRNA

levels of HES1, MYC,

and DTX1

Multiple T-ALL lines 15 µM
Marked reduction in

cell proliferation
[6]

GSI-sensitive T-ALL

lines
Not specified

Suppresses

proliferation
[6]

Reporter Gene Assay IC50 = 6.5 ± 1.6 µM

Dose-dependent

repression of Notch1-

dependent luciferase

activity

Table 2: In Vivo Efficacy of SAHM1 in a T-ALL Mouse Model

Treatment
Group

Dose and
Schedule

Outcome P-value Reference

Vehicle -
Progressive T-

ALL
-

SAHM1
35 mg/kg/day

(QD)

Trend towards

reduced tumor

burden

0.17

SAHM1 30 mg/kg (BID)

Significant

regression of

tumor burden

0.02

SAHM1-treated

cells (ex vivo)
5 µM for 12h

100-fold

reduction in

circulating

leukemic cells

0.0026 [6]
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Table 3: Efficacy of SAHM1 in a House Dust Mite (HDM)-Induced Allergic Asthma Mouse

Model

Treatment
Parameter

SAHM1 Dose Effect Reference

Airway Inflammation 1 µg (intranasal)

Marked reduction in

eosinophil and T-cell

numbers in BAL fluid

[4][7]

Bronchial

Hyperreactivity
1 µg (intranasal) Reduced [4]

Serum IgE Levels 1 µg (intranasal) Reduced [4]

TH2 Inflammation 1 µg (intranasal)

Dampened during

ongoing HDM

challenge

[7]

Pharmacokinetics and Toxicology

Publicly available data on the detailed pharmacokinetic profile (e.g., Cmax, half-life,

bioavailability) and formal toxicology studies (e.g., maximum tolerated dose [MTD], LD50) of

SAHM1 are limited. Preclinical studies in mice have not reported overt toxicity at therapeutic

doses.[1][8][9][10][11][12]

Experimental Protocols
The following are detailed methodologies for key experiments cited in the development and

evaluation of SAHM1.

Luciferase Reporter Assay for Notch Signaling Inhibition
This assay quantitatively measures the activity of the Notch signaling pathway by detecting the

expression of a luciferase reporter gene under the control of a CSL-responsive promoter.[13]

[14][15][16][17]

Materials:
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HEK293 cells

CSL-luciferase reporter plasmid

Renilla luciferase control plasmid (for normalization)

Notch1ΔE expression plasmid

Lipofectamine 2000 or similar transfection reagent

96-well white, clear-bottom tissue culture plates

SAHM1 (resuspended in DMSO)

Dual-Luciferase Reporter Assay System

Luminometer

Protocol:

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 30,000-35,000 cells per

well and incubate overnight.

Transfection: Co-transfect the cells with the CSL-luciferase reporter, Renilla luciferase, and

Notch1ΔE plasmids using a suitable transfection reagent according to the manufacturer's

instructions.

SAHM1 Treatment: After 24 hours, replace the medium with fresh medium containing

various concentrations of SAHM1 or vehicle control (DMSO).

Incubation: Incubate the cells for an additional 24-48 hours.

Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a

dual-luciferase assay system and a luminometer.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for

each well. Calculate the percentage of inhibition relative to the vehicle control.
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Quantitative Real-Time PCR (qRT-PCR) for Notch Target
Gene Expression
This protocol is used to quantify the mRNA levels of Notch target genes (HES1, MYC, DTX1) in

T-ALL cells following treatment with SAHM1.[18][19][20][21][22]

Materials:

T-ALL cell lines (e.g., KOPT-K1)

SAHM1 (resuspended in DMSO)

TRIzol or similar RNA extraction reagent

Reverse transcription kit

SYBR Green qPCR master mix

qRT-PCR primers for target and housekeeping genes (e.g., GAPDH, ACTB)

Real-time PCR instrument

Primer Sequences (Human):

Gene Forward Primer (5' to 3') Reverse Primer (5' to 3')

HES1
TGTCAACACGACACCGGATA

AA

CCATAATAGGCTTTGATGAC

TTTCTG

MYC
TTCGGGTAGTGGAAAACCA

G

AGCAGCTCGAATTTCTTCCA

G

DTX1
GGACGCAGACAGTTTCCTT

C
GTTGGCTGAGTCGTAGCATT

GAPDH
TCCTCTGACTTCAACAGCGA

CA
GTGGTCGTTGAGGGCAATG

Protocol:
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Cell Treatment: Treat T-ALL cells with SAHM1 (e.g., 20 µM) or vehicle control for 24 hours.

RNA Extraction: Isolate total RNA from the cells using TRIzol according to the manufacturer's

protocol.

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

qRT-PCR: Perform qRT-PCR using SYBR Green master mix and gene-specific primers. A

typical thermal cycling profile is: 95°C for 3 minutes, followed by 40 cycles of 95°C for 10

seconds and 60°C for 30 seconds.

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to

a housekeeping gene.

Co-Immunoprecipitation (Co-IP) of the NICD-MAML-RBPj
Complex
This protocol is designed to demonstrate the disruption of the interaction between ICN and

MAML1 by SAHM1.[23][24][25]

Materials:

T-ALL cells with activated Notch signaling

SAHM1

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

Antibody against MAML1 or ICN for immunoprecipitation

Protein A/G agarose beads

Wash buffer (e.g., PBS with 0.1% Tween-20)

SDS-PAGE gels and Western blotting reagents

Antibodies for Western blotting (anti-MAML1 and anti-ICN)
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Protocol:

Cell Treatment: Treat T-ALL cells with SAHM1 or vehicle control.

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein

interactions.

Immunoprecipitation: Incubate the cell lysate with an antibody against MAML1 (or ICN)

overnight at 4°C. Add Protein A/G beads and incubate for another 2-4 hours to capture the

antibody-protein complexes.

Washing: Pellet the beads and wash them several times with wash buffer to remove non-

specific binding.

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and

probe with antibodies against both MAML1 and ICN to detect the co-immunoprecipitated

protein. A reduced ICN signal in the SAHM1-treated sample when immunoprecipitating with

anti-MAML1 indicates disruption of the interaction.

Flow Cytometry for Immune Cell Profiling in a Mouse
Asthma Model
This protocol outlines the analysis of bronchoalveolar lavage (BAL) fluid from a house dust mite

(HDM)-induced asthma model in mice treated with SAHM1.[26][27][28][29][30]

Materials:

BAL fluid from mice

Red blood cell lysis buffer

FACS buffer (PBS with 2% FBS)

Fc block (anti-CD16/32)
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Fluorochrome-conjugated antibodies against mouse immune cell markers (e.g., CD45,

Siglec-F, CD11c, CD3, CD4, CD8, B220, Ly6G)

Flow cytometer

Protocol:

BAL Fluid Collection: Collect BAL fluid from mice by flushing the lungs with PBS.

Cell Preparation: Centrifuge the BAL fluid to pellet the cells. If necessary, lyse red blood

cells. Resuspend the cells in FACS buffer.

Fc Block: Block Fc receptors by incubating the cells with anti-CD16/32.

Antibody Staining: Incubate the cells with a cocktail of fluorochrome-conjugated antibodies

against surface markers to identify different immune cell populations (e.g., eosinophils:

CD45+ Siglec-F+, T cells: CD45+ CD3+).

Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer.

Data Analysis: Analyze the data using flow cytometry software to quantify the different

immune cell populations.

The following diagram illustrates a typical experimental workflow for evaluating SAHM1 in a

mouse model of T-ALL:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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